molecular formula C19H18ClN3OS B3037546 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide CAS No. 478256-80-3

4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide

Cat. No.: B3037546
CAS No.: 478256-80-3
M. Wt: 371.9 g/mol
InChI Key: BTOUQCJGTPREHD-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Amide Bond Formation: The final step involves the formation of an amide bond between the benzothiazole-piperidine intermediate and 3-chlorophenyl isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the amide bond, potentially converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide: Similar structure but lacks the chlorine atom on the phenyl ring.

    4-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    4-(1,3-Benzothiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in the 3-position of the phenyl ring may confer unique properties to 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide, such as increased lipophilicity, altered electronic effects, and potentially enhanced biological activity compared to its analogs.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-14-4-3-5-15(12-14)21-19(24)23-10-8-13(9-11-23)18-22-16-6-1-2-7-17(16)25-18/h1-7,12-13H,8-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOUQCJGTPREHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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